molecular formula C8H14ClNO2 B1406756 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride CAS No. 1439818-48-0

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride

Cat. No.: B1406756
CAS No.: 1439818-48-0
M. Wt: 191.65 g/mol
InChI Key: XSMKKITWBKJWBC-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of azetidine and tetrahydropyran, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. . This method is favored due to its efficiency and the high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot procedure that combines multiple steps into a single reaction vessel. This approach minimizes the need for intermediate purification and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the azetidine and tetrahydropyran rings. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

4-(azetidin-3-yl)oxan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8-3-6(1-2-11-8)7-4-9-5-7;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMKKITWBKJWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CC1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439818-48-0
Record name 2H-Pyran-2-one, 4-(3-azetidinyl)tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439818-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride
Reactant of Route 2
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride
Reactant of Route 3
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride
Reactant of Route 4
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride
Reactant of Route 5
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride
Reactant of Route 6
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride

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